5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1): A Technical Guide to Synthetic Applications in Drug Discovery
5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1): A Technical Guide to Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1) has emerged as a highly privileged scaffold in the development of kinase inhibitors, GPCR ligands, and targeted oncology therapeutics [1].
As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic "push-pull" electronic system. The strategic placement of a halogen (bromine), an electron-donating group (dimethylamino), and an electron-withdrawing group (nitrile) on a pyridine core provides orthogonal handles for late-stage functionalization. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and field-proven protocols for maximizing the synthetic potential of this building block.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex reaction mixtures.
Quantitative Chemical Profile
Data synthesized from verified chemical databases [1, 2].
| Property | Value | Causality / Implication for Synthesis |
| CAS Registry Number | 1782649-97-1 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₈BrN₃ | Defines the mass-to-charge ratio for mass spectrometry. |
| Molecular Weight | 226.07 g/mol | Critical for stoichiometric calculations in micro-scale reactions. |
| Hydrogen Bond Acceptors | 3 | Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). |
| Topological Polar Surface Area | 39.9 Ų | Favorable for passive membrane permeability in final drug candidates. |
The "Push-Pull" Electronic System
The pyridine ring is naturally electron-deficient. However, the 6-dimethylamino group acts as a strong electron-donating group (EDG) via resonance (+M effect), pushing electron density into the ring. Conversely, the 3-nitrile group acts as an electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.
This "push-pull" dynamic specifically modulates the C5-Bromine bond . The increased electron density from the dimethylamino group makes the oxidative addition of Palladium at the C5 position slightly more challenging than in a bare bromopyridine. Consequently, specific electron-rich phosphine ligands (like XPhos or dppf) are required to accelerate the Pd(0) to Pd(II) transition during cross-coupling [3].
Mechanistic Utility in Medicinal Chemistry
Synthetic diversification workflow of 5-Bromo-6-dimethylamino-nicotinonitrile.
Orthogonal Functionalization Handles
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The C5 Bromine (The Coupling Handle): Bromine is selected over chlorine because the C-Br bond has a lower bond dissociation energy, allowing for milder palladium-catalyzed cross-coupling conditions. This prevents unwanted side reactions at the sensitive nitrile group.
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The C3 Nitrile (The Versatility Handle): The cyano group can be maintained as a compact, metabolically stable pharmacophore, or it can be hydrolyzed to primary amides/carboxylic acids, reduced to primary amines (for subsequent amide couplings), or reacted with azides to form tetrazoles (bioisosteres for carboxylic acids).
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocol for a standard Suzuki-Miyaura cross-coupling is designed as a self-validating system . Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol: Suzuki-Miyaura Cross-Coupling of 1782649-97-1
Step 1: Reagent Assembly & Degassing
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Action: Combine 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 eq), an aryl boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes.
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Causality: Dioxane solubilizes the organic starting materials, while water is strictly required to dissolve the inorganic base and activate the boronic acid into the highly reactive boronate complex. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) complexes.
Step 2: Catalyst Addition
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Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the vessel and heat to 90°C.
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Causality: Pd(dppf)Cl₂ is chosen over simpler catalysts (like Pd(OAc)₂) because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing the catalyst from stalling and degrading into inactive "palladium black."
Step 3: Execution & Analytical Monitoring (Self-Validation Checkpoint)
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Action: Stir at 90°C for 4 hours. Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
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Validation: The starting material (C₈H₈BrN₃) possesses a distinct isotopic signature due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio). In the LC-MS trace, you must look for the disappearance of the twin peaks (M and M+2) of equal intensity at m/z ~226 and ~228. The emergence of a single product mass peak validates successful oxidative addition and coupling.
Step 4: Workup & Purification
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Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Quantitative Data: Cross-Coupling Optimization
To demonstrate the necessity of the conditions chosen in the protocol above, the following table summarizes the optimization data for the cross-coupling of 5-Bromo-6-dimethylamino-nicotinonitrile with a standard phenylboronic acid.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF / H₂O | 90 | 45% | Monodentate PPh₃ led to slow reductive elimination; Pd black formation observed. |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | 62% | Poor solubility of the starting material in toluene limited the reaction rate. |
| 3 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane / H₂O | 90 | 94% | Bidentate ligand accelerated coupling; optimal biphasic solubility achieved. |
| 4 | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane / H₂O | 90 | 91% | Highly efficient, but XPhos is significantly more expensive than dppf for routine scale-up. |
References
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National Center for Biotechnology Information (PubChem). "5-Bromo-6-dimethylamino-nicotinonitrile | C8H8BrN3 | CID 84133974". PubChem Compound Summary. Available at:[Link]
